molecular formula C11H14O2 B029468 2-Methyl-2-(4-methylphenyl)propanoic acid CAS No. 20430-18-6

2-Methyl-2-(4-methylphenyl)propanoic acid

Cat. No. B029468
CAS RN: 20430-18-6
M. Wt: 178.23 g/mol
InChI Key: SHDBWXXRCCHGQD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C11H14O2 . It is an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .


Synthesis Analysis

This compound can be synthesized from the reaction of pinonic acid with bromine in water . It is also an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-methylphenyl)propanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid include a melting point of 80-81 °C and a boiling point of 120-125 °C . The density is approximately 1.067±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Industry

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an impurity of Ibuprofen . Ibuprofen is a commonly used nonsteroidal anti-inflammatory drug (NSAID) that is used for relieving pain, reducing inflammation, and lowering fever. Therefore, this compound is crucial in the pharmaceutical industry for the production and quality control of Ibuprofen .

Enzymatic Esterification

This compound has been used in enzymatic esterification studies . Specifically, it has been used in the resolution of its enantiomers by enzymatic esterification in organic solvent . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

Analytical Applications

“2-Methyl-2-(4-methylphenyl)propanoic acid” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It can be used as a standard in these tests to ensure the accuracy and reliability of the results .

Organic Synthesis

This compound is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications, making it an essential component for studies in organic synthesis.

Material Sciences

In material sciences, “2-Methyl-2-(4-methylphenyl)propanoic acid” can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the synthesized materials.

Antibiotic Production

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . This suggests its potential role in the production or synthesis of antibiotics .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(4-methylphenyl)propanoic acid. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .

properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBWXXRCCHGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494717
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-methylphenyl)propanoic acid

CAS RN

20430-18-6
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-methylphenyl)-2-methylpropionitrile (53.61 g), sodium hydroxide (40.4 g), diethylene glycol (160.8 ml) and water (60.6 ml) was refluxed for 18 hr. The reaction mixture was poured into water (3000 ml) and conc. hydrochloric acid (90 ml) was added. The generated crystals were collected by filtration to give the title compound (60.0 g) as pale-brown crystals, m.p.=78-81° C.
Quantity
53.61 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
160.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

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